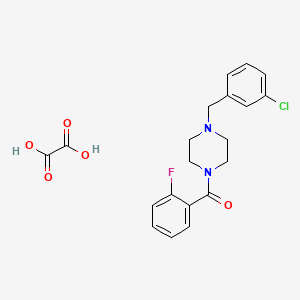

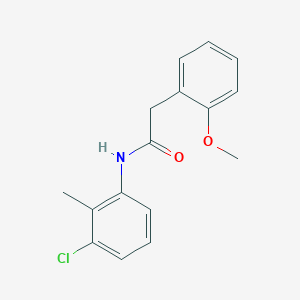

2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" is a specific organic molecule that is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. It belongs to the class of compounds known for their diverse chemical reactions and properties, which can be leveraged in synthesizing new materials or drugs.

Synthesis Analysis

The synthesis of compounds similar to "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" often involves multi-step chemical reactions, including nitration, alkylation, and carbonylation. For example, the one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene using Pd(II)-complexes as catalysts demonstrates the complexity and efficiency of modern synthetic methods (Vavasori, Capponi, & Ronchin, 2023). Similarly, compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide are synthesized through alkylation and nitration processes, highlighting the intricate steps involved in synthesizing such complex molecules (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" involves detailed studies using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and analyzed its structure, revealing insights into its molecular conformation and intermolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical behavior of "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" can be inferred from related compounds, which exhibit a range of reactions such as hydrogenation, nitration, and solvatochromism. Studies on compounds like N-(4-Methyl-2-nitrophenyl)acetamide have shown how molecular structure affects reactivity and interactions with solvents, demonstrating the compound's complex chemical properties (Krivoruchka et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding how "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" behaves under different conditions. Research on similar compounds provides insights into these properties, facilitating their application in various fields. For instance, the study of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide highlighted its binding properties with anions, revealing its potential as a sensor due to its unique physical characteristics (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" can be deduced from studies on similar molecules, which show a wide range of chemical behaviors, including reactions with various reagents, stability under different conditions, and the ability to form complexes with metals or other molecules. The synthesis and characterization of compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which share structural similarities, provide valuable information on the chemical versatility and reactivity of these types of compounds (Yang Man-li, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study discusses the synthesis and crystal structure of derivatives similar to the compound , highlighting their crystallization in monoclinic structure and space group P21/c. These derivatives exhibit interesting optical properties and conformational behaviors that are relevant for chemical sensor development. The detailed structure and optical properties analysis contribute to understanding the compound's behavior in different environments (Wannalerse et al., 2022).

Photoreactions and Solvent Effects

Another research area involves the study of photoreactions of related compounds in different solvents, which is crucial for understanding the stability and reactivity of pharmaceuticals under light exposure. Such studies provide insights into how structural variations and solvent interactions influence the photostability of these compounds, which is vital for developing more stable and effective drug formulations (Watanabe et al., 2015).

Anticancer, Anti-inflammatory, and Analgesic Activities

Research on synthesized 2-(substituted phenoxy) acetamide derivatives, including structures similar to the compound of interest, has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These findings indicate that the compound and its derivatives could be promising leads for developing new therapeutic agents. Specifically, compounds with halogens on the aromatic ring have shown favorable biological activities, suggesting a direction for future chemical modifications and drug development processes (Rani et al., 2014).

Chemoselective Acetylation and Drug Synthesis

The compound's relevance is also seen in the context of chemoselective acetylation processes, where it serves as an intermediate in synthesizing antimalarial drugs. Research in this area focuses on optimizing reaction conditions and understanding the kinetics and mechanisms involved, which are critical for enhancing the efficiency and selectivity of pharmaceutical syntheses (Magadum & Yadav, 2018).

Novel Drug Development and Molecular Docking

Finally, the compound's utility in drug development is underscored by studies involving molecular docking analysis to predict its interaction with biological targets. Such research aims to identify promising compounds for treating various diseases by understanding their binding affinities and mechanisms of action at the molecular level (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

2-(3-methyl-4-propan-2-ylphenoxy)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12(2)17-8-7-16(9-13(17)3)24-11-18(21)19-14-5-4-6-15(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFWSDCGPYHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)